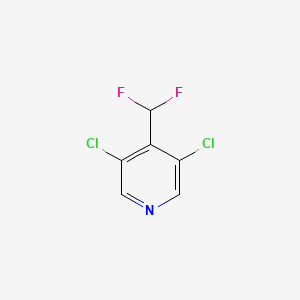

3,5-Dichloro-4-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

3,5-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQNYQZGLSIAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267100 | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-33-2 | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dichloro-4-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of a molecule, making it a valuable building block in the design of novel bioactive agents.[1][2][3][4] This guide details a proposed synthetic pathway, a step-by-step experimental protocol, and a thorough analysis of the expected characterization data. The content is structured to provide both a theoretical understanding and practical insights for chemists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl (CF₂H) group, in particular, has garnered considerable attention due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability and target binding affinity.[4] Pyridine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] Consequently, the synthesis of difluoromethylated pyridines is a critical endeavor for expanding the chemical space available to medicinal and agricultural chemists. 3,5-Dichloro-4-(difluoromethyl)pyridine serves as a versatile intermediate, with the chloro-substituents providing reactive handles for further chemical elaboration, such as cross-coupling reactions.

Proposed Synthetic Pathway: Direct C-H Difluoromethylation of 3,5-Dichloropyridine

The pyridine ring in 3,5-dichloropyridine is electron-deficient due to the inductive effect of the two chlorine atoms and the nitrogen heteroatom.[5] This electronic nature makes it amenable to radical difluoromethylation at the C4 position.

A promising strategy involves a dearomatization-rearomatization sequence, which has been successfully employed for the regioselective functionalization of pyridines.[1][2][3] In this approach, the pyridine is temporarily dearomatized to an active intermediate that then reacts with a difluoromethyl radical source.

Alternatively, the use of a dedicated difluoromethylating reagent, such as zinc difluoromethylsulfinate (DFMS), in the presence of an oxidant offers another viable pathway for the direct difluoromethylation of heteroarenes.[4]

Below is a generalized scheme for the proposed synthesis:

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dichloropyridine(2457-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Chemical Properties and Applications of 3,5-Dichloro-4-(difluoromethyl)pyridine

Abstract

3,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The convergence of three key structural motifs—an electron-deficient pyridine ring, vicinal chlorine atoms, and a difluoromethyl group—creates a unique chemical entity with tailored reactivity and valuable physicochemical properties. The difluoromethyl (CF₂H) group, in particular, is a critical bioisostere for hydroxyl and thiol moieties, capable of modulating metabolic stability, lipophilicity, and target-binding affinity through weak hydrogen bonding.[1][2][3] This guide provides an in-depth analysis of the compound's chemical properties, spectroscopic signature, synthetic strategies, and core applications, offering a technical resource for researchers in drug discovery and process development.

Compound Identification and Physicochemical Properties

The fundamental identity and physical characteristics of 3,5-dichloro-4-(difluoromethyl)pyridine are foundational to its application. These properties dictate solvent choice, reaction conditions, and formulation strategies.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-4-(difluoromethyl)pyridine | [4] |

| CAS Number | 1374659-33-2 | [4][5][6] |

| Molecular Formula | C₆H₃Cl₂F₂N | [4] |

| Molecular Weight | 197.99 g/mol | [4] |

| Appearance | Liquid (at room temperature) | [4] |

| Purity (Typical) | ≥95-97% | [4][7] |

| Predicted Density | ~1.471 g/cm³ | [6] |

| SMILES | FC(F)C1=C(Cl)C=NC=C1Cl | [4] |

| InChI Key | SQQNYQZGLSIAIG-UHFFFAOYSA-N | [4] |

Expertise & Experience Insight: The high density and liquid state of this compound suggest that for accurate dosing in reactions, volumetric measurements should be complemented by mass-based calculations, especially for small-scale synthesis. Its structure, rich in electronegative atoms, implies moderate to high polarity, influencing its solubility in common organic solvents and its chromatographic behavior.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of its spectroscopic features. A researcher synthesizing or procuring this compound should verify its identity against these expected analytical signatures.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region: Two singlets (or narrow doublets with small meta-coupling) in the δ 8.5-9.0 ppm range, corresponding to the two protons at C2 and C6. Their downfield shift is due to the deshielding effects of the pyridine nitrogen and halogen atoms. - Difluoromethyl Region: A triplet in the δ 6.5-7.5 ppm range, corresponding to the single proton of the CHF₂ group. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms (²JHF). |

| ¹⁹F NMR | - A single resonance appearing as a doublet in the δ -90 to -130 ppm range (relative to CFCl₃). The doublet multiplicity is due to coupling with the single proton of the CHF₂ group (²JFH). The large chemical shift range of fluorine makes ¹⁹F NMR a highly sensitive tool for confirming the presence and environment of the difluoromethyl group.[8][9][10] |

| ¹³C NMR | - Aromatic Region: Four distinct signals for the pyridine ring carbons. The carbons bearing chlorine (C3, C5) and the difluoromethyl group (C4) will be significantly shifted. - Difluoromethyl Carbon: A signal appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz).[11] |

| Mass Spec (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 198. The characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) with a relative intensity ratio of approximately 9:6:1 will be a definitive indicator of the compound's elemental composition.[12][13][14] |

| FT-IR | - C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹. - C=N and C=C stretching: Pyridine ring vibrations in the 1400-1600 cm⁻¹ region. - C-F stretching: Strong, characteristic absorbance bands in the 1000-1200 cm⁻¹ region. - C-Cl stretching: Bands in the 600-800 cm⁻¹ region. |

Protocol: Standard NMR Analysis for Structural Verification

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS at 0 ppm) if precise chemical shift referencing is required.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions.

-

¹⁹F NMR Acquisition: Using a multinuclear probe, acquire a fluorine spectrum. This is often done with proton decoupling to simplify the spectrum, but acquiring a coupled spectrum is necessary to observe the characteristic doublet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. A DEPT or APT experiment can be run to differentiate between CH and quaternary carbons.

-

Data Interpretation: Integrate the proton signals to confirm the ratio of protons. Analyze the multiplicities and coupling constants (J-values) in all spectra to confirm the connectivity between atoms. The observation of a ²JHF coupling constant in the proton spectrum and a corresponding ²JFH in the fluorine spectrum is a critical validation point.

Chemical Reactivity and Synthetic Profile

The reactivity of 3,5-dichloro-4-(difluoromethyl)pyridine is dominated by the electronic properties of its substituted pyridine ring.

Reactivity Insights:

-

Electron-Deficient Ring: The pyridine nitrogen, combined with the strong inductive electron-withdrawing effects of two chlorine atoms and the difluoromethyl group, renders the aromatic ring highly electron-deficient.[15] This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).[16][17]

-

Nucleophilic Aromatic Substitution (SₙAr): While the chlorine atoms at the 3 and 5 positions are not as activated as those at the 2, 4, or 6 positions, they can still be displaced by potent nucleophiles under forcing conditions (e.g., high temperature, strong base). This provides a pathway for introducing new functional groups.

-

Nitrogen Basicity: The electron-withdrawing substituents significantly reduce the basicity of the pyridine nitrogen lone pair. While it can still be protonated by strong acids or coordinate to Lewis acids, it is a much weaker base than pyridine itself.

Proposed Synthesis Workflow

While a specific, documented synthesis for this molecule is sparse, a logical and robust pathway can be designed based on established methodologies for fluorinated pyridines.[18][19][20][21] A plausible route begins with a readily available starting material, 3,5-dichloropyridine, and introduces the difluoromethyl group via a radical-mediated C-H functionalization.

Caption: Role as a scaffold in generating diverse molecular libraries.

Safety, Handling, and Storage

As a halogenated organic compound, 3,5-dichloro-4-(difluoromethyl)pyridine requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed or inhaled. | P261: Avoid breathing vapors. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Protocol: Safe Handling and Storage

-

Engineering Controls: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. [22]2. Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves. For prolonged contact or immersion, consider double-gloving or using heavier-duty gloves. [23][24] * Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL) or when there is a significant splash risk. [23] * Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for chemical storage. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases. [24]4. Disposal: Dispose of waste as halogenated organic waste in a designated, properly labeled container, following all institutional and local environmental regulations. Do not pour down the drain. [22][25]

Conclusion

3,5-Dichloro-4-(difluoromethyl)pyridine represents a highly functionalized and synthetically valuable building block. Its chemical properties are defined by an electron-poor aromatic system and the unique bioisosteric potential of the difluoromethyl group. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements empowers researchers to effectively leverage this compound in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). CompuMol. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Retrieved January 19, 2026, from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8881. Retrieved January 19, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111). Retrieved January 19, 2026, from [Link]

-

Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. (2021). Chemical Communications, 57(90), 11985-11988. Retrieved January 19, 2026, from [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2021). RSC Medicinal Chemistry, 12(9), 1436-1453. Retrieved January 19, 2026, from [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development, 23(10), 2212-2219. Retrieved January 19, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (2013). Journal of Fluorine Chemistry, 155, 1-13. Retrieved January 19, 2026, from [Link]

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. (2015). Journal of Medicinal Chemistry, 58(1), 379-391. Retrieved January 19, 2026, from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved January 19, 2026, from [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1975). Journal of the American Chemical Society, 97(11), 2916-2919. Retrieved January 19, 2026, from [Link]

-

Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. (2016). International Journal of Molecular Sciences, 17(12), 2115. Retrieved January 19, 2026, from [Link]

-

Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2021). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (2020). Russian Chemical Bulletin, 69(1), 126-133. Retrieved January 19, 2026, from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved January 19, 2026, from [Link]

-

Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). Journal of Analytical Methods in Chemistry, 2021, 8887413. Retrieved January 19, 2026, from [Link]

-

3,5-Dichloro-4-(difluoromethyl)pyridine. (n.d.). Reagentia. Retrieved January 19, 2026, from [Link]

-

3,5-Dichloro-4-(difluoromethyl)pyridine. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

Pyridine N-oxides as HAT reagents for photochemical CH functionalization of electron-deficient heteroarenes. (2021). Chemical Communications, 57, 11985-11988. Retrieved January 19, 2026, from [Link]

-

Partial Reduction of Electron-Deficient Pyridines. (2000). Organic Letters, 2(18), 2825-2827. Retrieved January 19, 2026, from [Link]

-

Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved January 19, 2026, from [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved January 19, 2026, from [Link]

-

4-Amino-3,5-dichloropyridine. (2023). IUCrData, 8(12), x231083. Retrieved January 19, 2026, from [Link]

-

Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018). Inorganica Chimica Acta, 482, 57-63. Retrieved January 19, 2026, from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). Organic & Biomolecular Chemistry, 18(33), 6481-6485. Retrieved January 19, 2026, from [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis, 10(19), 11181-11189. Retrieved January 19, 2026, from [Link]

-

Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety. Retrieved January 19, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2007). Journal of Heterocyclic Chemistry, 44(6), 1267-1271. Retrieved January 19, 2026, from [Link]

-

New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. Retrieved January 19, 2026, from [Link]

-

Exchange Reactions of α-Halogenated Pyridines. (1951). The Journal of Organic Chemistry, 16(7), 1143–1152. Retrieved January 19, 2026, from [Link]

-

3,5-Dichloro-4-(difluoromethyl)pyridine, 97%. (n.d.). Regent Chemicals. Retrieved January 19, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022). ChemistrySelect, 7(22). Retrieved January 19, 2026, from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2019). The Journal of Organic Chemistry, 84(7), 4433-4440. Retrieved January 19, 2026, from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2023). Nature Chemistry, 15(11), 1599-1607. Retrieved January 19, 2026, from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2023). ChemRxiv. Retrieved January 19, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS/ID No. 1374659-33-2 | Reagentia [reagentia.eu]

- 6. chembk.com [chembk.com]

- 7. regentchemicals.com.sg [regentchemicals.com.sg]

- 8. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. biophysics.org [biophysics.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 21. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 22. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 24. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 25. scienceready.com.au [scienceready.com.au]

A Comprehensive Spectroscopic and Analytical Guide to 3,5-Dichloro-4-(difluoromethyl)pyridine

Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dichloro-4-(difluoromethyl)pyridine, a compound of interest in pharmaceutical and agrochemical research. We present a detailed examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and field-proven experimental protocols to facilitate the characterization and utilization of this molecule. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction

3,5-Dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with potential applications in various fields of chemical research, particularly in the synthesis of bioactive molecules. The presence of chlorine and fluorine atoms, along with the difluoromethyl group, imparts unique electronic and steric properties to the molecule, making its unambiguous characterization crucial for any downstream application. Spectroscopic techniques are indispensable for elucidating the structure and purity of such compounds. This guide offers a comprehensive overview of the expected spectroscopic signatures of 3,5-Dichloro-4-(difluoromethyl)pyridine and provides robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-Dichloro-4-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 3,5-Dichloro-4-(difluoromethyl)pyridine. Predictions are based on established principles of NMR spectroscopy and data from related fluorinated and chlorinated pyridine derivatives.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.65 | s | - | H-2, H-6 |

| 7.01 | t | ⁵⁴.⁵ | CHF₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 150.2 | s | - | C-2, C-6 |

| 141.5 | t | ~25 | C-4 |

| 134.8 | s | - | C-3, C-5 |

| 113.9 | t | ~240 | CHF₂ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -112.8 | d | ⁵⁴.⁵ | CHF₂ |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of 3,5-Dichloro-4-(difluoromethyl)pyridine.

Materials:

-

3,5-Dichloro-4-(difluoromethyl)pyridine sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

Instrumentation:

-

500 MHz NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,5-Dichloro-4-(difluoromethyl)pyridine and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Calibrate the ¹H and ¹³C chemical shifts to the TMS signal (0.00 ppm). For ¹⁹F NMR, use an external reference of CFCl₃ or a secondary standard.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled or decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-512 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts.

-

Causality Behind Experimental Choices

-

Choice of Solvent: CDCl₃ is a common solvent for NMR analysis of organic compounds due to its good dissolving power and the presence of a deuterium signal for locking.[4]

-

Concentration: A concentration of 5-10 mg in 0.6 mL provides a good signal-to-noise ratio without causing significant line broadening.

-

Spectrometer Frequency: A higher field strength (500 MHz) provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

-

Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum to single lines for each unique carbon atom, making interpretation easier.[5]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Predicted Mass Spectrum Data

Table 4: Predicted High-Resolution Mass Spectrum (HRMS) Data (Electron Ionization - EI)

| Ion | Calculated m/z |

| [M]⁺ | 198.9602 |

| [M+2]⁺ | 200.9573 |

| [M+4]⁺ | 202.9543 |

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed with a characteristic isotopic pattern due to the two chlorine atoms (ratio of M⁺:[M+2]⁺:[M+4]⁺ ≈ 9:6:1).[6]

-

Loss of Cl: A significant fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) is expected.

-

Loss of F: Fragmentation involving the loss of a fluorine atom from the difluoromethyl group is also plausible.

-

Loss of CHF₂: A peak corresponding to the loss of the difluoromethyl radical ([M-CHF₂]⁺) is anticipated.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

Gas Chromatograph coupled to a Time-of-Flight (GC-TOF) or Orbitrap Mass Spectrometer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol (e.g., 100 µg/mL).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

The separated compound will then be introduced into the mass spectrometer.

-

-

Mass Spectrometry Parameters (EI):

-

Ionization Energy: 70 eV. This is a standard energy for electron ionization that produces reproducible fragmentation patterns.[7]

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.

-

Causality Behind Experimental Choices

-

GC-MS: This is a suitable technique for volatile and thermally stable compounds like 3,5-Dichloro-4-(difluoromethyl)pyridine, providing both separation and mass analysis.

-

Electron Ionization (EI): EI is a hard ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and library matching.[7]

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium | Pyridine ring vibrations |

| 1300-1100 | Strong | C-F stretching (CHF₂) |

| 850-750 | Strong | C-Cl stretching |

| 750-650 | Strong | Out-of-plane C-H bending |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Causality Behind Experimental Choices

-

FTIR-ATR: This is a rapid and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Experimental Workflow for IR Spectroscopy Analysis

Caption: Workflow for Infrared Spectroscopy analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption

-

λ_max: Expected to be in the range of 260-280 nm, corresponding to π → π* transitions within the pyridine ring. The presence of halogen substituents may cause a slight bathochromic (red) shift.

Experimental Protocol for UV-Vis Data Acquisition

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or hexane (e.g., 10⁻⁴ to 10⁻⁵ M).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

-

Causality Behind Experimental Choices

-

Solvent: A UV-transparent solvent is essential to avoid interference with the sample's absorption.

-

Concentration: The concentration is chosen to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Experimental Workflow for UV-Vis Spectroscopy Analysis

Caption: Workflow for UV-Vis Spectroscopy analysis.

Conclusion

The comprehensive spectroscopic analysis of 3,5-Dichloro-4-(difluoromethyl)pyridine is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. By following these guidelines, researchers can confidently characterize this compound and proceed with its application in their respective fields of study. The integration of predicted data with established experimental methodologies offers a powerful approach to modern chemical analysis.

References

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

Hafez, A. M., & Sadek, K. U. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Bulletin of the Chemical Society of Japan, 49(3), 855-858. [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. [Link]

-

Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectra of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 435-446. [Link]

-

Miyazaki, T., et al. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 16(23), 11564-11572. [Link]

-

Long, D. A., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(4), 897-910. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Yu, W., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Gemo, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336–11346. [Link]

-

ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. [Link]

-

Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1968. [Link]

-

Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

-

Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem. (n.d.). 3,5-dichloro-2-(difluoromethyl)pyridine. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Journal of the American Chemical Society. (2016). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

-

ResearchGate. (2018). UV/Vis absorption and emission spectra of 3 in dichloromethane (solid lines) and 4 in water (dashed lines). [Link]

-

Thieme. (2009). ¹³C NMR Spectroscopy. [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/publications/si-nature-2016-sept.pdf]([Link] Macmillan/files/publications/si-nature-2016-sept.pdf)

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0003357). [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,6-bis(4-(trifluoromethoxy)phenyl)pyridine - Optional[MS (GC)] - Spectrum. [Link]

-

Pharmaffiliates. (n.d.). 3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine. [Link]

-

ResearchGate. (2020). The UV-Vis absorption spectra of III in different solvents. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Solved Spectroscopy: Predict the 1H NMR spectrum of | Chegg.com [chegg.com]

- 6. app.nmrium.com [app.nmrium.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 3,5-Dichloro-4-(difluoromethyl)pyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-4-(difluoromethyl)pyridine, a key building block in modern agrochemical and pharmaceutical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.

Understanding the Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 3,5-Dichloro-4-(difluoromethyl)pyridine possesses a unique combination of functional groups that influence its interaction with various organic solvents.

-

Pyridine Ring: The core pyridine structure introduces a degree of polarity due to the electronegative nitrogen atom. This nitrogen can act as a hydrogen bond acceptor.

-

Dichloro Substitution: The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

-

Difluoromethyl Group: The -CHF2 group is also strongly electron-withdrawing and can participate in weak hydrogen bonding.

Overall, 3,5-dichloro-4-(difluoromethyl)pyridine can be classified as a polar molecule.[2] Its solubility will be greatest in solvents that can engage in similar intermolecular forces, following the principle of "like dissolves like".[2][3]

Predicting Solubility: A Qualitative Approach

Based on its structure, we can predict the general solubility of 3,5-dichloro-4-(difluoromethyl)pyridine in various classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | High | These solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) possess large dipole moments that can interact favorably with the polar C-Cl and C-F bonds of the solute. The absence of strong hydrogen bond donation from the solvent prevents competition with solute-solute interactions.[2] |

| Polar Protic Solvents | Moderate to High | Solvents like alcohols (e.g., Methanol, Ethanol) can act as hydrogen bond donors to the nitrogen of the pyridine ring, facilitating dissolution.[2][4] However, the highly halogenated nature of the solute may limit extensive hydrogen bonding. |

| Nonpolar Solvents | Low | In nonpolar solvents such as Hexane, Toluene, and Cyclohexane, the primary intermolecular forces are weak van der Waals forces. These are generally insufficient to overcome the stronger dipole-dipole interactions between molecules of 3,5-dichloro-4-(difluoromethyl)pyridine, leading to poor solubility.[5] |

Quantitative Solubility Determination: An Experimental Protocol

While predictions are useful, precise quantitative data is essential for applications such as reaction optimization, formulation development, and purification. The following is a standardized protocol for determining the solubility of 3,5-dichloro-4-(difluoromethyl)pyridine.

Materials and Equipment

-

3,5-Dichloro-4-(difluoromethyl)pyridine (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Relationship between solute polarity and solvent type influencing solubility.

Conclusion

3,5-Dichloro-4-(difluoromethyl)pyridine is a polar compound with expected high solubility in polar aprotic and polar protic solvents, and low solubility in nonpolar solvents. This guide provides the theoretical framework for understanding these characteristics and a robust experimental protocol for their quantitative determination. Accurate solubility data is crucial for the effective application of this versatile intermediate in research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules [Video]. YouTube.

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.

- Fluorochem. (n.d.). 3,5-Dichloro-4-(difluoromethyl)pyridine.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

mechanism of action of 3,5-Dichloro-4-(difluoromethyl)pyridine derivatives

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichloro-4-(difluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dichloro-4-(difluoromethyl)pyridine scaffold is a privileged chemical structure that has garnered significant attention in medicinal and agricultural chemistry. The unique physicochemical properties conferred by the halogen and difluoromethyl substituents contribute to the diverse biological activities of its derivatives. This guide provides a comprehensive technical overview of the potential mechanisms of action of 3,5-dichloro-4-(difluoromethyl)pyridine derivatives, drawing upon established research on similar fluorinated and halogenated pyridine compounds. We will explore various biological targets and cellular pathways, supported by experimental evidence and methodologies, to provide a foundational understanding for researchers and professionals in drug and pesticide discovery.

Introduction: The Chemical Significance of the 3,5-Dichloro-4-(difluoromethyl)pyridine Core

The pyridine ring is a fundamental heterocyclic scaffold in numerous therapeutic agents and agrochemicals.[1][2] The introduction of specific substituents dramatically modulates the biological activity of the parent ring. In the case of the 3,5-dichloro-4-(difluoromethyl)pyridine core, the key functional groups each play a critical role:

-

3,5-Dichloro Substitution: The two chlorine atoms are strong electron-withdrawing groups, which can significantly alter the electron distribution of the pyridine ring. This can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.[3]

-

4-(Difluoromethyl) Group: The difluoromethyl (CF2H) group is a lipophilic hydrogen bond donor and can serve as a bioisostere for other chemical moieties.[4] Its incorporation into pyridine scaffolds has been shown to enhance potency, selectivity, and metabolic stability in drug candidates.[5] The development of methods for the direct C-H difluoromethylation of pyridines highlights the importance of this functional group in discovering novel bioactive molecules.[6][7]

These substitutions create a unique chemical entity that can interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, herbicidal, and anti-inflammatory effects.[2][8][9][10]

Potential Mechanisms of Action and Biological Targets

The mechanism of action of 3,5-dichloro-4-(difluoromethyl)pyridine derivatives is not uniform and is highly dependent on the other substituents attached to the core scaffold. Based on the literature for structurally related compounds, several key mechanisms can be proposed.

Enzyme Inhibition

A primary mode of action for many small molecule drugs and pesticides is the inhibition of specific enzymes.

One of the most well-documented mechanisms for a derivative of this class is the inhibition of phosphodiesterase 4 (PDE4). A potent and selective PDE4 inhibitor, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified with an IC50 of 58 nM.[9] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This makes PDE4 inhibitors promising therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[9]

Hypothesized Signaling Pathway for PDE4 Inhibition

Caption: PDE4 Inhibition Pathway.

Several pyridine derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[2] While not directly demonstrated for a 3,5-dichloro-4-(difluoromethyl)pyridine derivative, the pyridine scaffold is present in known tubulin inhibitors. This mechanism leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The potent activity of some pyridine derivatives has been shown to be superior to standard chemotherapeutic agents like Taxol against certain cancer cell lines.[2]

The enzyme dihydrofolate reductase (DHFR) is a crucial target in antimicrobial and antimalarial drug discovery. Pyridine derivatives have been synthesized and shown to exhibit significant antimalarial activity by interacting with the active site of DHFR.[11] This interaction prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby inhibiting parasite replication.

In the realm of agrochemicals, phenylpyridine compounds have been shown to exhibit herbicidal activity through the inhibition of the PPO enzyme.[12] This enzyme is involved in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and cell death in susceptible weeds.

Alkylating Activity

The presence of a reactive group, such as a chloromethyl group, on the pyridine ring can impart alkylating properties to the molecule. For instance, 2-(Chloromethyl)-3,5-difluoropyridine is suggested to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins.[3] This covalent modification can lead to enzyme inhibition or disruption of cellular processes. While the difluoromethyl group is generally more stable than a chloromethyl group, the overall electronic environment of the 3,5-dichloro-4-(difluoromethyl)pyridine core could potentially facilitate reactions with cellular nucleophiles under specific conditions.

Disruption of Cellular Signaling Pathways

Beyond direct enzyme inhibition, pyridine derivatives can modulate various cellular signaling pathways. For instance, some furo[2,3-b]pyridine derivatives have shown strong binding affinities to key proteins in cancer signaling, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[13] This suggests a mechanism involving the disruption of these critical pathways, leading to cytotoxic effects in cancer cells.

Experimental Protocols for Mechanistic Elucidation

To investigate the precise mechanism of action of a novel 3,5-dichloro-4-(difluoromethyl)pyridine derivative, a series of well-established experimental protocols can be employed.

Cytotoxicity and Antimicrobial Activity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Huh-7) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for 48 to 72 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Experimental Workflow for MTT Assay

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-Depth Technical Guide to 3,5-Dichloro-4-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-(difluoromethyl)pyridine, identified by the CAS number 1374659-33-2 , is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique combination of chloro and difluoromethyl substituents on the pyridine ring imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The difluoromethyl group (CHF2), in particular, is increasingly utilized as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering improved metabolic stability, enhanced lipophilicity, and favorable membrane permeability without the liability of hydrogen bond donation. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, with a focus on practical insights for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,5-Dichloro-4-(difluoromethyl)pyridine is essential for its effective application in synthesis and drug design. The table below summarizes key known and predicted properties.

| Property | Value | Source/Method |

| CAS Number | 1374659-33-2 | Chemical Abstracts Service |

| Molecular Formula | C₆H₃Cl₂F₂N | - |

| Molecular Weight | 197.99 g/mol | - |

| Appearance | Liquid (predicted) | Analogous Compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge of halogenated pyridines |

| pKa (of pyridinium ion) | ~1-2 (predicted) | Electron-withdrawing effects of substituents |

The strong electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group significantly reduces the basicity of the pyridine nitrogen, making it a weakly basic compound. This has important implications for its reactivity and handling, as well as for the pharmacokinetic profile of derivatives.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach involves the direct C-H difluoromethylation of a pre-halogenated pyridine precursor. A recent advancement in this area is the use of radical-mediated processes.[1][2][3]

Caption: Proposed synthetic route to 3,5-Dichloro-4-(difluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Starting Material: 3,5-Dichloropyridine is a commercially available and relatively inexpensive starting material.

-

Reaction Type: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring at the 4-position.

-

Reagents: Modern difluoromethylation reagents, such as trimethyl(trifluoromethyl)silane (TMSCF3) which can be reduced in situ to a difluoromethyl nucleophile, or other sources of the CHF2 radical or nucleophile, offer high efficiency and functional group tolerance.[1][2][3]

Step-by-Step Conceptual Protocol

-

Reaction Setup: To a solution of 3,5-dichloropyridine in a suitable anhydrous solvent (e.g., DMF or dioxane) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the difluoromethylating reagent and a suitable catalyst system (e.g., a palladium or copper catalyst with an appropriate ligand).

-

Reaction Execution: Heat the reaction mixture to the optimal temperature, as determined by small-scale trials, and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification Workflow

Caption: General workflow for the purification of halogenated pyridines.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons at the C2 and C6 positions. A triplet (δ 6.5-7.5 ppm) for the proton of the difluoromethyl group with a characteristic ¹J(H,F) coupling constant of approximately 50-60 Hz.

-

¹³C NMR: Signals for the four distinct carbon atoms of the pyridine ring and one for the difluoromethyl carbon. The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet in the region of -90 to -130 ppm (relative to CFCl₃) for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms.

Reactivity and Applications in Drug Development

The reactivity of 3,5-Dichloro-4-(difluoromethyl)pyridine is governed by the electronic properties of its substituents. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions ortho and para to the nitrogen are the most activated. The chlorine atoms can participate in various transition-metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration.

Potential Cross-Coupling Reactions

Caption: Versatility of 3,5-dichloro-4-(difluoromethyl)pyridine in cross-coupling.

The chlorine atoms at the 3 and 5 positions can be selectively displaced or functionalized using appropriate catalytic systems, allowing for the introduction of a wide range of substituents. This versatility makes 3,5-Dichloro-4-(difluoromethyl)pyridine a valuable scaffold for building molecular complexity in drug discovery programs.

Role in Medicinal Chemistry

The incorporation of the 3,5-dichloro-4-(difluoromethyl)pyridine moiety into a drug candidate can offer several advantages:

-

Metabolic Stability: The difluoromethyl group is resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.

-

Modulation of pKa: The electron-withdrawing substituents can fine-tune the basicity of nearby functional groups, impacting drug-target interactions and solubility.

-

Lipophilicity and Permeability: The overall halogenation pattern can enhance lipophilicity, potentially improving cell membrane permeability.

-

Novel Chemical Space: This building block provides access to novel chemical matter, which is crucial for overcoming drug resistance and discovering new biological activities.

Safety and Handling

As with all halogenated aromatic compounds, 3,5-Dichloro-4-(difluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

3,5-Dichloro-4-(difluoromethyl)pyridine is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, its synthesis and reactivity can be reasonably predicted based on established chemical principles and the behavior of analogous structures. Its unique combination of substituents offers a valuable tool for medicinal chemists to modulate the properties of lead compounds and explore new areas of chemical space. As research in the field of fluorinated heterocycles continues to grow, the utility of 3,5-Dichloro-4-(difluoromethyl)pyridine is expected to become increasingly apparent.

References

-

Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.[1][2][3]

-

PubChem. 3,5-Dichloropyridine. National Center for Biotechnology Information. [Link].

-

NIST Chemistry WebBook. 3,5-Dichloropyridine. [Link].

-

Organic Syntheses. Purification of Laboratory Chemicals. [Link].

- Jubilant Ingrevia. Safety Data Sheet for 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Google Patents.

-

Studer, A. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]2][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

The Difluoromethyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Application

Abstract

The introduction of the difluoromethyl (CF₂H) group onto a pyridine ring is a pivotal strategy in modern medicinal and agricultural chemistry.[1][2] This technical guide provides an in-depth exploration of the reactivity of the difluoromethyl group when appended to a pyridine scaffold. We will delve into the nuanced electronic effects that govern its behavior, explore key reaction classes including C-H functionalization and nucleophilic aromatic substitution, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of difluoromethylpyridines in their work.

Introduction: The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl group has emerged as a valuable functional moiety in drug design, primarily due to its unique electronic properties and its role as a bioisostere.[3][4] Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group possesses an acidic proton, enabling it to act as a lipophilic hydrogen bond donor.[4][5] This capability allows it to mimic hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions.[3][4] Furthermore, the incorporation of a CF₂H group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a powerful tool for lead optimization.[6][7] When attached to a pyridine ring, a common scaffold in pharmaceuticals, the interplay between the electron-deficient heterocycle and the electronic nature of the CF₂H group gives rise to a rich and complex reactivity profile.

Electronic Landscape: The Interplay of the CF₂H Group and the Pyridine Ring

The reactivity of a difluoromethylated pyridine is fundamentally governed by the electronic interplay between the CF₂H group and the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The difluoromethyl group, while containing two highly electronegative fluorine atoms, is less electron-withdrawing than a trifluoromethyl group. The presence of the C-H bond in the CF₂H group introduces the potential for C-H activation and also allows the group to act as a hydrogen bond donor.[3] The position of the difluoromethyl group on the pyridine ring (ortho, meta, or para to the nitrogen) further dictates the electronic distribution and, consequently, the regioselectivity of subsequent reactions.

Key Reaction Classes and Methodologies

The functionalization of difluoromethylpyridines can be broadly categorized into several key reaction classes. This section will explore the mechanisms and provide practical protocols for these transformations.

Direct C-H Difluoromethylation of Pyridines

The most direct approach to synthesizing difluoromethylpyridines is through the direct C-H functionalization of the pyridine ring. This is often achieved through radical-mediated processes.

The Minisci reaction offers a powerful method for the direct alkylation of electron-deficient heterocycles. In the context of difluoromethylation, a difluoromethyl radical (•CF₂H) is generated and subsequently adds to the protonated pyridine ring.

Mechanism: The reaction is typically initiated by an oxidant that generates the •CF₂H radical from a suitable precursor, such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂).[6] The pyridine is protonated to increase its electrophilicity, directing the nucleophilic radical attack preferentially to the ortho and para positions.

Experimental Protocol: Para-Selective Difluoromethylation of a Pyridine Derivative [6]

-

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Bis(difluoroacetyl) peroxide (generated in situ from difluoroacetic anhydride and urea·H₂O₂) (4.8 equiv)

-

(±)-Camphorsulfonic acid (CSA) (1.5 equiv)

-

Acetone (solvent)

-

6 N HCl

-

-

Procedure:

-

To a solution of the substituted pyridine in acetone, add (±)-camphorsulfonic acid at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Add the in situ generated bis(difluoroacetyl) peroxide solution to the reaction mixture.

-

Stir the reaction at 0 °C for 4 hours.

-

Add 6 N HCl to the reaction mixture and heat to 60 °C for 16 hours to facilitate rearomatization.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Representative Yields for Para-Selective Difluoromethylation

| Substrate (Pyridine Derivative) | Product | Yield (%) |

| 4-Phenylpyridine | 4-Phenyl-2-(difluoromethyl)pyridine | 67 |

| 4-Chloropyridine | 4-Chloro-2-(difluoromethyl)pyridine | 55 |

| Isonicotinonitrile | 2-(Difluoromethyl)isonicotinonitrile | 72 |

Data synthesized from literature reports.[6]

subgraph "cluster_ReagentPrep" { label="Reagent Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; DFAA [label="Difluoroacetic\nanhydride"]; UreaH2O2 [label="Urea·H₂O₂"]; Peroxide [label="Bis(difluoroacetyl)\nperoxide (in situ)"]; DFAA -> Peroxide; UreaH2O2 -> Peroxide; }

subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Pyridine [label="Substituted\nPyridine"]; CSA [label="CSA"]; ProtonatedPyridine [label="Protonated\nPyridine"]; RadicalAddition [label="Radical\nAddition"]; Rearomatization [label="Rearomatization\n(HCl, heat)"]; Product [label="para-Difluoromethylated\nPyridine"];

}

subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Quench [label="Quench\n(NaHCO₃)"]; Extraction [label="Extraction"]; Purification [label="Column\nChromatography"]; FinalProduct [label="Pure Product"];

} }

Caption: Workflow for para-selective C-H difluoromethylation.Recent advancements have enabled a switch in regioselectivity between meta and para C-H difluoromethylation by employing dearomatization strategies.[1][6][8] This approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which then reacts with a difluoromethyl radical source.

Mechanism: One strategy involves the formation of an oxazino pyridine intermediate from the starting pyridine.[1] Under basic conditions, this intermediate exhibits nucleophilic character at the β- and δ-positions, leading to meta-difluoromethylation upon reaction with a radical source.[1][9] Conversely, treatment of the oxazino pyridine with acid generates a pyridinium salt, which then undergoes para-selective Minisci-type difluoromethylation.[1][6]

Pyridine [label="Pyridine"]; OxazinoPyridine [label="Oxazino Pyridine\nIntermediate"]; PyridiniumSalt [label="Pyridinium Salt"]; MetaProduct [label="meta-Difluoromethylpyridine"]; ParaProduct [label="para-Difluoromethylpyridine"];

Pyridine -> OxazinoPyridine [label="Dearomatization"]; OxazinoPyridine -> MetaProduct [label="Radical Reaction\n(Basic conditions)"]; OxazinoPyridine -> PyridiniumSalt [label="Acid Treatment"]; PyridiniumSalt -> ParaProduct [label="Radical Reaction\n(Minisci-type)"]; }

Caption: Switching regioselectivity in pyridine difluoromethylation.Nucleophilic Reactivity of the Difluoromethyl Group

While the CF₂H group is generally considered electron-withdrawing, the acidity of its proton allows for deprotonation under suitable conditions to generate a nucleophilic difluoromethyl anion (⁻CF₂H).[10] This anion can then participate in reactions with various electrophiles.

Mechanism: The deprotonation of a difluoromethylarene typically requires a strong base. The resulting anion is often stabilized by a Lewis acid to prevent decomposition via α-fluoride elimination.[10] This "masked nucleophile" approach opens up avenues for constructing C-C bonds at the difluoromethyl carbon.

Experimental Protocol: Deprotonation and Reaction with an Electrophile [10]

-

Materials:

-

Difluoromethylpyridine (1.0 equiv)

-

Strong base (e.g., a phosphazene superbase)

-

Weak Lewis acid (e.g., B(C₆F₅)₃)

-

Electrophile (e.g., an aldehyde or ketone)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

To a solution of the difluoromethylpyridine in anhydrous THF under an inert atmosphere, add the Lewis acid at low temperature (e.g., -78 °C).

-

Slowly add the strong base to the mixture and stir for a specified time to allow for deprotonation.

-

Add the electrophile to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layers.

-

Purify the product by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr) on Difluoromethylpyridines

The presence of the electron-withdrawing difluoromethyl group can activate the pyridine ring towards nucleophilic aromatic substitution, particularly when the CF₂H group is positioned ortho or para to a leaving group.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.